molecular formula C17H14INO2 B5185574 2-(4-iodophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

2-(4-iodophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B5185574
M. Wt: 391.20 g/mol
InChI Key: BMJVLFNSTCZFLG-UHFFFAOYSA-N
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Description

2-(4-iodophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the iodo-phenyl group and the necessary functional groups to form the isoindole core. This can be achieved through various cyclization reactions, such as intramolecular cyclization or ring-closing metathesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The iodo group on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(4-iodophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Isoindole derivatives are often explored for their pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets. For instance, isoindole derivatives have been shown to inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene:

    4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are known for their inhibitory effects on protein kinases and have been studied for their therapeutic potential.

Uniqueness

2-(4-iodophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is unique due to its specific structural features, such as the cyclopropane-fused isoindole core and the iodo-substituted phenyl ring

Properties

IUPAC Name

4-(4-iodophenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14INO2/c18-8-1-3-9(4-2-8)19-16(20)14-10-5-6-11(13-7-12(10)13)15(14)17(19)21/h1-6,10-15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJVLFNSTCZFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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